4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine
描述
This compound (CAS: 1775402-83-9) features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl group at position 3 and a methylene linker. The piperidine nitrogen is acetylated with a 3-methylphenyl group. Its molecular formula is C23H24FN3O2 (molar mass: 393.45 g/mol), with predicted physical properties including a density of 1.218 g/cm³, boiling point of 583.4°C, and pKa of -0.60 . The fluorophenyl and methylphenyl substituents likely enhance lipophilicity and influence receptor binding, making it a candidate for pharmacological studies.
属性
IUPAC Name |
1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-16-3-2-4-18(13-16)15-22(28)27-11-9-17(10-12-27)14-21-25-23(26-29-21)19-5-7-20(24)8-6-19/h2-8,13,17H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRUIXZPPVUDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
The compound 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine (CAS Number: 71683596) is a novel chemical entity that incorporates the oxadiazole and piperidine moieties, both of which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 261.29 g/mol. The structure features a piperidine ring linked to an oxadiazole group substituted with a fluorophenyl moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H16FN3O |
| Molecular Weight | 261.29 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 5 |
| Rotatable Bond Count | 3 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring demonstrate significant antimicrobial properties. In a study examining various derivatives, it was found that oxadiazole-based compounds exhibited strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .
The specific compound has not been directly tested in published studies; however, its structural similarities to other oxadiazole derivatives suggest potential effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown IC50 values ranging from moderate to high potency against various bacterial strains .
Enzyme Inhibition
The compound's piperidine component suggests potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are valuable in treating conditions like Alzheimer's disease. Related studies have demonstrated that certain piperidine derivatives possess strong inhibitory effects on AChE, indicating that our compound may exhibit similar properties .
Moreover, the presence of the oxadiazole ring has been linked to urease inhibition. Urease inhibitors are important in treating infections caused by urease-producing bacteria. Compounds with this structure have shown promising results in inhibiting urease activity .
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives:
- Antimicrobial Efficacy : A study highlighted that oxadiazole derivatives demonstrated effective antibacterial action against Staphylococcus aureus and Escherichia coli, with some compounds achieving IC50 values lower than those of standard antibiotics .
- Enzyme Inhibition : Another investigation found that specific piperidine-oxadiazole hybrids exhibited significant AChE inhibition with IC50 values ranging from 0.63 to 2.14 µM, suggesting their potential as therapeutic agents for neurodegenerative diseases .
- Molecular Docking Studies : Computational docking studies have indicated favorable binding affinities of oxadiazole derivatives to key bacterial proteins involved in cell wall synthesis and metabolism, supporting their role as antimicrobial agents .
相似化合物的比较
Structural Analogs with Modified Aromatic Substituents
- 1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS: 1775402-58-8) :
- 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine (CAS: 851882-55-8): A simpler analog lacking the acetylated piperidine and methylene linker. Molecular formula: C13H13FN3O (247.27 g/mol).
Analogs with Varied Fluorophenyl Positions
Compounds with Heterocyclic Modifications
- 1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine (CID56305) :
- (3S)-1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-triazol-5-yl]piperidine :
Pharmacologically Active Analogs
- TRPA1/TRPV1 Antagonists (Compounds 46–51 in ) :
- Examples include 4-(3-(4-chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) (yield: 72%, purity: 99.01%). These compounds feature benzimidazolone cores instead of piperidine, with variable substituents (e.g., trifluoromethyl biphenyl in 47 ). Their higher yields (55–72%) and purity (>98%) suggest robust synthetic routes, though the target compound’s synthesis data are unavailable for direct comparison .
Physicochemical and Pharmacokinetic Considerations
| Property | Target Compound | 1-(4-Ethylbenzoyl) Analog | 3-Fluorophenyl Analog | Thiophene Analog (CID56305) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 393.45 | 393.45 | 247.27 | 396.47 |
| LogP (Predicted) | ~3.5 (estimated) | ~4.0 (higher hydrophobicity) | ~2.8 | ~2.5 (polar thiophene) |
| pKa | -0.60 | Not reported | Not reported | Not reported |
| Boiling Point (°C) | 583.4 | Not reported | Not reported | Not reported |
- Key Observations: The 3-methylphenylacetyl group in the target compound balances lipophilicity and steric effects, whereas bulkier substituents (e.g., 4-ethylbenzoyl) may hinder solubility. Fluorine positioning (3- vs.
常见问题
Q. Basic Research Focus
- X-ray Crystallography : Resolve ambiguity in substitution patterns (e.g., oxadiazole vs. isomeric oxadiazoline) using SHELX refinement protocols. High-resolution data (>1.0 Å) ensures accurate bond-length validation .
- 2D NMR : Utilize - HSQC and HMBC to correlate protons with adjacent carbons, confirming connectivity between the oxadiazole and piperidine groups .
- IR Spectroscopy : Detect characteristic C=N (1600–1650 cm) and C-O (1250–1300 cm) stretches to verify oxadiazole formation .
How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
Advanced Research Focus
Discrepancies may arise from:
- Assay Conditions : Compare results under varying pH, temperature, or co-solvents (e.g., DMSO tolerance thresholds). Validate using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Metabolic Stability : Test for CYP450-mediated degradation using liver microsomes. Adjust assay durations to account for half-life variations .
- Impurity Interference : Perform HPLC purity checks (>98%) and spiking experiments with synthetic byproducts to identify false positives/negatives .
What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the 1,2,4-oxadiazole and 3-methylphenylacetyl groups?
Q. Advanced Research Focus
- Oxadiazole Modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) substituents to assess effects on receptor binding. Use ADX47273 (a related mGlu5 modulator) as a benchmark for potency comparisons .
- Piperidine Substitutions : Introduce methyl or ethyl groups at the piperidine nitrogen to evaluate steric effects on acetyl group orientation.
- Biological Testing : Prioritize assays measuring functional outcomes (e.g., cAMP accumulation for GPCR targets) over binding affinity alone to capture allosteric modulation .
What are the best practices for evaluating the compound’s stability under physiological conditions?
Q. Basic Research Focus
- pH Stability : Incubate the compound in buffers simulating gastric (pH 1.2–3.0) and plasma (pH 7.4) environments. Monitor degradation via UPLC-MS at 37°C over 24–72 hours .
- Light/Thermal Stability : Expose solid and solution forms to accelerated aging (40°C/75% RH) and UV light (ICH Q1B guidelines) to identify degradation pathways .
- Metabolite Identification : Use hepatocyte incubations with LC-HRMS to detect phase I/II metabolites, prioritizing structures with >10% abundance .
How can researchers leverage crystallographic data to improve solubility without compromising target affinity?
Q. Advanced Research Focus
- Co-crystallization : Co-crystallize the compound with target proteins (e.g., kinases, GPCRs) to identify hydrophobic pockets for solubilizing group insertion (e.g., PEG chains) .
- Salt Formation : Screen counterions (e.g., HCl, sodium) using thermal gravimetric analysis (TGA) to assess hygroscopicity and solubility enhancements .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the piperidine nitrogen, guided by steric parameters from DFT calculations .
What analytical methodologies are critical for detecting and quantifying this compound in complex biological matrices?
Q. Basic Research Focus
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Optimize MRM transitions for the parent ion (e.g., m/z 438 → 292) .
- Sample Preparation : Employ protein precipitation (acetonitrile) or SPE (Strata-X cartridges) to minimize matrix effects in plasma/brain homogenates .
- Validation : Adhere to FDA guidelines for linearity (R > 0.99), LLOQ (1 ng/mL), and inter-day precision (<15% RSD) .
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